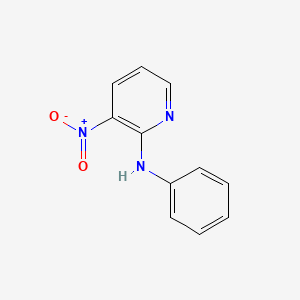

3-nitro-N-phenylpyridin-2-amine

説明

特性

IUPAC Name |

3-nitro-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSYAWZVABITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346392 | |

| Record name | 3-nitro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34949-41-2 | |

| Record name | 3-nitro-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitro N Phenylpyridin 2 Amine and Its Congeners

De Novo Synthesis Strategies for the Pyridine (B92270) Core Featuring Substituent Incorporation

The construction of highly substituted pyridine scaffolds is a well-established field, with several named reactions providing pathways to diverse substitution patterns. chemrxiv.org Classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses are powerful but can be limited by the electronic requirements of the reacting components. nih.gov More versatile approaches include [4+2] cycloaddition reactions (Diels-Alder type reactions), which have become a key strategy for pyridine synthesis. nih.govnih.gov In these reactions, the nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for significant control over the final substitution pattern. nih.gov

Three-component reactions, in particular, have been developed to provide rapid access to polysubstituted pyridines from simple starting materials. nih.gov These methods often involve the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with an ammonia (B1221849) source. wikipedia.org By carefully selecting the precursors, one can direct the placement of substituents on the newly formed ring.

| De Novo Synthesis Method | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by oxidation. | Forms a dihydropyridine (B1217469) intermediate that requires a separate oxidation step. researchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction between an enamine and an α,β-unsaturated ketone (or ynone) to form a dihydropyridine, which then aromatizes. | Provides a route to pyridines with specific substitution patterns. nih.gov |

| [4+2] Cycloadditions (Diels-Alder) | Reaction of an aza-diene (e.g., 1-azadienes or 2-azadienes) with a dienophile. | Highly versatile for creating a range of substitution patterns by varying the components. nih.govnih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form the pyridine ring. | High atom economy and efficiency; allows for rapid library synthesis. nih.govrsc.org |

To directly synthesize a molecule like 3-nitro-N-phenylpyridin-2-amine, the acyclic precursors used in the cyclization must already contain the nitro and phenylamino (B1219803) functionalities. A key strategy involves the use of a "scrap and build" approach known as a three-component ring transformation (TCRT). For instance, 1-methyl-3,5-dinitro-2-pyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov When this dinitropyridone reacts with a ketone in the presence of an ammonia source, a TCRT occurs, yielding highly functionalized 5-nitropyridines. nih.gov While not directly forming the target compound, this illustrates the principle of incorporating a nitro group during ring construction.

A more direct, albeit hypothetical, de novo approach could involve the condensation of a precursor like nitro-malondialdehyde, aniline (B41778) (as the nitrogen source for the 2-amino group), and another component that provides the remaining carbons of the pyridine ring. Such multicomponent strategies allow for the direct assembly of the core with the key substituents in place.

Post-Synthetic Functionalization of Precursor Pyridines to Yield this compound

This approach begins with a simpler, pre-formed pyridine derivative, which is then elaborated through a sequence of reactions to install the necessary functional groups. This is often a more practical and common strategy. The logical starting points are typically 2-aminopyridine (B139424), N-phenylpyridin-2-amine, or a pre-nitrated pyridine such as 2-chloro-3-nitropyridine (B167233).

The introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution is notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated under the acidic conditions of nitration. researchgate.net Direct nitration of 2-aminopyridine is complex; it can lead to the formation of 2-nitraminopyridine as the initial kinetic product, which may then undergo rearrangement to a mixture of ring-nitrated isomers, primarily 3-nitro-2-aminopyridine and 5-nitro-2-aminopyridine. sapub.orgnbinno.com The conditions for this rearrangement can influence the final product ratio. sapub.org

To achieve regioselectivity, specific methods have been developed:

Directed Nitration: Employing a directing group can control the position of nitration. For example, an N-sulfonyl group on a 2-aminopyridine has been used to selectively direct nitration to the C3 position using tert-butyl nitrite (B80452). rsc.org

Nitration via N-Oxide: Pyridine N-oxides are more susceptible to electrophilic substitution than the parent pyridine. However, this typically directs nitration to the 4-position.

Nitration with Dinitrogen Pentoxide: A powerful method for synthesizing 3-nitropyridine (B142982) involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. Subsequent treatment with sodium bisulfite induces a rearrangement, believed to be a chemrxiv.orgacs.org sigmatropic shift, that selectively places the nitro group at the 3-position. researchgate.netntnu.noresearchgate.net This method can be applied to a pyridine already bearing the N-phenylamine group at the 2-position.

| Nitration Reagent | Substrate | Key Outcome/Selectivity |

| HNO₃ / H₂SO₄ | 2-Aminopyridine | Forms 2-nitraminopyridine intermediate; rearranges to a mixture of 3-nitro and 5-nitro isomers. sapub.org |

| tert-Butyl nitrite | N-sulfonyl-2-aminopyridine | C3-H nitration is achieved through the use of a directing group. rsc.org |

| 1. N₂O₅2. NaHSO₃ | Pyridine | Selective formation of 3-nitropyridine via an N-nitropyridinium intermediate and rearrangement. researchgate.netresearchgate.net |

An alternative and highly effective strategy involves starting with a pyridine ring that is already nitrated at the 3-position. The synthesis of the target compound can then be achieved by introducing the N-phenylamine group at the 2-position.

This is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The precursor 2-chloro-3-nitropyridine is an ideal substrate. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, allowing the chlorine atom at the 2-position to be readily displaced by aniline. This reaction provides a direct and high-yielding route to this compound. A general synthesis for 2-amino-3-nitropyridine (B1266227) from 2-chloro-3-nitropyridine using ammonia has been reported with a 97% yield, demonstrating the efficacy of this pathway. chemicalbook.com

Alternatively, if starting with 3-nitropyridine itself, a two-step process is required:

Amination: Introduction of an amino group at the 2-position. This can be achieved through methods like oxidative amination, where 3-nitropyridine is reacted with ammonia in the presence of an oxidizing agent like potassium permanganate (B83412) to yield 2-amino-3-nitropyridine, among other isomers. ntnu.no

N-Phenylation: The resulting 2-amino-3-nitropyridine is then coupled with a phenyl source. This carbon-nitrogen bond formation is typically accomplished using transition metal-catalyzed cross-coupling reactions, as detailed in the following section.

Catalyst-Assisted Synthetic Routes

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations that would otherwise be difficult. Both de novo and post-synthetic functionalization routes can benefit significantly from the use of catalysts.

For de novo synthesis, metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for constructing pyridine rings. acsgcipr.orgacsgcipr.org These reactions, often catalyzed by cobalt or ruthenium complexes, are highly convergent and atom-efficient. acsgcipr.org By choosing a substituted nitrile and alkyne, this method can be used to assemble highly functionalized pyridines.

In the context of post-synthetic functionalization, catalyst-assisted reactions are most crucial for the N-phenylation step. The formation of the C-N bond between the 2-amino group and the phenyl ring is often facilitated by palladium or copper catalysts.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It involves the reaction of an amine (e.g., 2-amino-3-nitropyridine) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.comacs.org

Copper-Catalyzed Chan-Lam Coupling: This reaction couples an amine with a boronic acid (e.g., phenylboronic acid) using a copper catalyst, often in the presence of an oxidant like oxygen. chemrxiv.org

These catalytic cross-coupling reactions are indispensable for installing the N-phenyl group, particularly when the direct SNAr approach from a 2-halopyridine is not feasible. The N-aryl-2-aminopyridine scaffold is a common substrate in reactions catalyzed by various transition metals, including palladium, rhodium, and iridium, for further functionalization. researchgate.netrsc.org

| Catalyst System | Reaction Type | Application in Synthesis |

| CoCp₂(cod), Ru(II) complexes | [2+2+2] Cycloaddition | De novo synthesis of the pyridine ring from alkynes and nitriles. wikipedia.orgacsgcipr.org |

| Pd(dba)₂ / Ligand (e.g., Xantphos) | Buchwald-Hartwig Amination | N-phenylation of a 2-aminopyridine derivative with an aryl halide. mdpi.com |

| CuF₂, Cu(OAc)₂ | Chan-Lam Coupling | N-phenylation of a 2-aminopyridine derivative with phenylboronic acid. chemrxiv.org |

| [RhCp*Cl₂]₂ | Oxidative Coupling | Further functionalization of the N-aryl-2-aminopyridine product. acs.org |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The formation of the C-N bond between the pyridine ring and the phenyl group is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for constructing such bonds with high efficiency and selectivity. nih.govrsc.org These methods typically involve the reaction of a halo-pyridine, such as 2-chloro-3-nitropyridine, with aniline or its derivatives, facilitated by a metal catalyst.

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are widely employed for this transformation. mdpi.com This reaction utilizes a palladium catalyst, often in combination with a specialized phosphine ligand, and a base to couple an amine with an aryl halide. The choice of ligand is critical to the success of the reaction, influencing catalytic activity, substrate scope, and reaction conditions. For the synthesis of N-aryl-2-aminopyridine derivatives, ligands like Xantphos have proven effective. mdpi.com

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, represent an alternative and often more cost-effective approach. While traditional Ullmann reactions required harsh conditions, modern protocols utilize copper(I) catalysts with various ligands, allowing the reaction to proceed under milder conditions. The presence of the electron-withdrawing nitro group on the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) type reactions, potentially lowering the activation energy for the C-N bond formation. acs.org

The table below summarizes representative conditions for transition metal-catalyzed C-N coupling reactions applicable to the synthesis of N-aryl-2-aminopyridine structures.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | mdpi.com |

| Cu(I) Complex | Biimidazole | N/A | Water | N/A | High | beilstein-journals.org |

| Cu(0) Nanoparticles | None | N/A | Solvent-free | 120 | High | beilstein-journals.org |

| Fe(III)Cl₃ | None | N/A | N/A | N/A | High | rsc.org |

Table 1: Examples of Transition Metal-Catalyzed Systems for C-N Bond Formation.

Organocatalytic Methods in the Synthesis of Substituted Pyridines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry, offering an alternative to metal-based catalysts. researchgate.net For the synthesis of substituted pyridines, organocatalytic methods often involve multi-component reactions that allow for the rapid assembly of complex molecular frameworks from simple precursors. researchgate.netnih.gov

While a direct, single-step organocatalytic synthesis of this compound may not be established, various strategies exist for constructing the core substituted pyridine ring. These methods often rely on cascade or domino reactions, where multiple bonds are formed in a single pot. For instance, L-proline has been shown to catalyze the assembly of 2,6-diarylpyridines through a process involving decarboxylation and C(sp³)-H bond oxidation. researchgate.net

Another approach involves the photochemical functionalization of pyridines. nih.govacs.org These methods can utilize an organocatalyst, such as a dithiophosphoric acid, which can perform multiple catalytic roles, including Brønsted acid, single electron transfer (SET) reductant, and hydrogen atom abstractor. acs.org This allows for the introduction of various functional groups onto the pyridine ring with high regioselectivity, which could be applied to precursors of the target molecule.

| Organocatalyst | Reaction Type | Key Features | Reference |

| L-Proline | Decarboxylation / C-H Functionalization | Assembly of 2,6-diarylpyridines | researchgate.net |

| Nitrogen-doped graphene | Multicomponent Reaction | One-pot, solvent-free synthesis | researchgate.net |

| Dithiophosphoric acid | Photochemical C-H Functionalization | High regioselectivity via pyridinyl radicals | nih.govacs.org |

Table 2: Selected Organocatalytic Methods for Pyridine Synthesis.

Optimization and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, particularly via transition metal-catalyzed coupling, several factors are critical.

Catalyst Loading and Efficiency: Minimizing the amount of expensive transition metal catalyst (e.g., palladium) is a primary concern. This can be achieved by screening different ligands and reaction conditions to maximize the catalyst's turnover number (TON) and turnover frequency (TOF). The use of highly active catalyst systems allows for lower catalyst loadings, reducing costs and simplifying product purification by minimizing residual metal contamination.

Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice must be optimized. For scalability, reactions that proceed under mild conditions (lower temperature and pressure) are preferable. Solvent selection involves balancing reactant solubility, reaction performance, and environmental/safety considerations. As demonstrated in related syntheses, scaling up from a 20 g to a 100 g scale can sometimes lead to improved yields due to better thermal management and mixing. acs.org

Exploration of Sustainable and Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods. nih.gov

Alternative Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and methodologies are being developed to perform organic reactions, such as the synthesis of imidazo[1,2-a]pyridines, in aqueous media using specialized catalysts. beilstein-journals.org Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) are also gaining attention as recyclable and non-volatile reaction media that can enhance reaction efficiency and selectivity. ijarsct.co.inbenthamscience.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijarsct.co.in

Atom Economy and Catalyst Choice: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). The use of catalytic processes is inherently greener than stoichiometric reactions. Furthermore, replacing rare and toxic heavy metals like palladium with more abundant and less toxic metals such as iron is a key goal. nih.govrsc.org Iron-catalyzed cyclization reactions, for example, offer a greener path to substituted pyridines. rsc.org

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water, Ionic Liquids, Solvent-free | Reduced toxicity and waste benthamscience.com |

| Energy | Conventional heating (prolonged) | Microwave or Ultrasound irradiation | Reduced energy consumption and reaction time ijarsct.co.in |

| Catalyst | Precious metals (e.g., Palladium) | Abundant metals (e.g., Iron), Organocatalysts | Lower cost, reduced toxicity rsc.org |

| Process | Multi-step synthesis with isolation | One-pot, multi-component reactions | Reduced waste, improved efficiency nih.gov |

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis.

Chemical Reactivity and Mechanistic Insights of 3 Nitro N Phenylpyridin 2 Amine

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, profoundly influencing the molecule's reactivity. It strongly deactivates the pyridine (B92270) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The group itself can also be the site of chemical transformations, most notably reduction.

The reduction of the nitro group in 3-nitro-N-phenylpyridin-2-amine to form the corresponding diamine, N¹-phenylpyridine-2,3-diamine, is a key transformation, yielding a valuable building block for the synthesis of heterocyclic systems like azabenzimidazoles. This conversion can be achieved using various established reductive methodologies.

A common and effective method is the use of metal chlorides in an acidic medium. For instance, treating 2-anilino-3-nitropyridine derivatives with stannous chloride (SnCl₂) in refluxing methanol (B129727) or ethanol (B145695) provides the desired 2-anilino-pyridin-3-amine intermediates in good yields. guidechem.com Another classical method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. researchgate.net

Catalytic hydrogenation offers a cleaner alternative. The reduction can be performed using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in an organic solvent. google.com This method is often preferred for its high efficiency and the ease of product purification, as the byproducts are minimal.

Table 1: Selected Reductive Methods for the Conversion of 2-Anilino-3-nitropyridines to N-Phenyl-pyridine-2,3-diamines

| Reagent/Catalyst | Solvent | Conditions | Product Yield | Reference(s) |

|---|---|---|---|---|

| Stannous Chloride (SnCl₂) | Methanol | Reflux | 77-85% | guidechem.com |

| Iron (Fe) / HCl | Ethanol / Water | Reflux | ~78% | researchgate.net |

| Hydrogen (H₂) / Pd-C | Organic Solvents | Heat | High | google.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Organic | Room Temp | Variable | General Method |

The nitro group at the C3 position, ortho to the pyridine nitrogen and the amino group, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In these reactions, the nitro group itself can function as a nucleofuge (leaving group), a characteristic that is particularly pronounced in nitropyridines. nih.govmasterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of both the nitro group and the ring nitrogen. libretexts.org

Studies on related 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively displaced by various nucleophiles. For example, reactions with sulfur nucleophiles, such as thiols, proceed under mild conditions (e.g., in the presence of K₂CO₃ in DMF) to regioselectively yield 3-thioether products. nih.gov This reactivity highlights the potential to replace the nitro group in this compound with other functional groups, providing a pathway to a diverse range of substituted 2-anilinopyridine (B1266264) derivatives. While less common, displacement by oxygen or nitrogen nucleophiles is also mechanistically feasible, though it may require more forcing conditions. nih.gov

Reactivity Profile of the N-Phenylpyridin-2-amine Moiety

The core structure, N-phenylpyridin-2-amine (often called 2-anilinopyridine), possesses its own distinct reactivity, which is modulated by the presence of the C3-nitro substituent.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack, analogous to nitrobenzene. uoanbar.edu.iqyoutube.com This deactivation is exacerbated by the powerful electron-withdrawing nitro group at C3. Conversely, the secondary amino group (-NHPh) is an activating, ortho-, para-director. byjus.com The outcome of an electrophilic substitution reaction is therefore determined by the balance of these competing electronic effects.

The available positions for substitution on the pyridine ring are C4, C5, and C6.

C4- and C6-substitution: Attack at these positions is disfavored due to their ortho/para relationship to the deactivating ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr of H): Pyridine itself can undergo nucleophilic substitution, typically at the C2 and C4 positions, by strong nucleophiles like organolithium reagents or sodium amide (in the Chichibabin reaction). uoanbar.edu.iqstackexchange.com In this compound, the C2 and C6 positions are activated by the ring nitrogen. However, C2 is already substituted, and C6 is sterically hindered by the adjacent phenylamino (B1219803) group. The C4 position is also activated. Lewis acid catalysis can be employed to enhance the reactivity of the pyridine ring toward nucleophiles by coordinating to the pyridine nitrogen, further increasing the ring's electrophilicity. researchgate.net

The secondary amine bridge provides a site for various functionalization reactions common to amines. guidechem.com

Acylation: The N-H proton can be readily substituted through acylation. Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acyl-N-phenyl-3-nitropyridin-2-amine. This transformation is often used to protect the amino group or to introduce new functional moieties. researchgate.netscripps.edu

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amine, forming a more nucleophilic amide anion, which then attacks the alkyl halide. This leads to the formation of a tertiary amine. However, direct alkylation can sometimes be challenging and may lead to mixtures of products. nih.gov

Condensation Reactions: While more characteristic of primary amines, secondary amines can react with aldehydes and ketones to form enamines. This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration.

2-Anilinopyridine and its derivatives are well-established ligands in coordination chemistry. guidechem.com The molecule typically acts as a bidentate ligand, coordinating to a metal center through two nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp²-hybridized nitrogen of the secondary amine. This forms a stable five-membered chelate ring.

The electronic properties of the ligand, and thus the stability and characteristics of the resulting metal complex, are significantly influenced by the substituents. The electron-withdrawing nitro group on the pyridine ring of this compound would decrease the basicity of the pyridine nitrogen, potentially weakening its donor capability.

A notable reaction for 2-anilinopyridine ligands is cyclometalation. With certain transition metals, such as rhodium(III) and iridium(III), coordination can occur via the pyridine nitrogen followed by an intramolecular C-H activation at the ortho-position of the phenyl ring, forming a highly stable five-membered metallacycle. acs.orgwikipedia.org This results in a tridentate C,N,N-coordination mode. The resulting cyclometalated complexes often exhibit interesting photophysical properties, making them relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). wikipedia.org

Tautomerism and Isomerization Pathways

Prototropic tautomerism, the migration of a proton, is a fundamental concept in the study of heterocyclic compounds containing amino groups. nih.gov For this compound, two primary tautomeric forms can be considered: the amino form and the imino form.

Amino Form: this compound

Imino Form: 3-nitro-N-phenyl-1H-pyridin-2-imine

In the amino form, the exocyclic nitrogen is an amine, while in the imino form, it becomes part of an imine group with a double bond to the pyridinyl carbon, and the proton resides on the ring nitrogen.

While specific experimental or computational studies on the tautomeric equilibrium of this compound are not extensively documented, insights can be drawn from related systems. For 2-aminopyridines and 2-pyrimidinamines, the amino tautomer is generally the more stable and predominant form in solution. researchgate.net The greater stability of the amino form is attributed to the preservation of the aromaticity of the pyridine ring. The imino form, by contrast, disrupts this aromatic stabilization. It is therefore highly probable that this compound exists predominantly in its amino tautomeric form under normal conditions.

Another potential, though less common, tautomerism involves the nitro group, which can exist in equilibrium with its aci-nitro tautomer. However, this equilibrium typically lies far to the side of the nitro form for aromatic nitro compounds.

Information regarding the specific isomerization pathways of this compound, such as cis-trans isomerization around the C-N bond or other structural rearrangements, is not well-documented in the reviewed literature.

Investigation of Reaction Mechanisms and Intermediates

The presence of a strongly electron-withdrawing nitro group at the 3-position renders the pyridine ring of this compound highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The electron-deficient nature of the pyridine ring is further enhanced by the ring nitrogen atom, which acts as an internal electron sink, particularly at the ortho and para positions. youtube.com

Research into the reactivity of 2-substituted-3-nitropyridines has shown that the 3-nitro group can be displaced by various nucleophiles. nih.gov For instance, in reactions with sulfur nucleophiles like thiols, the 3-NO2 group is selectively substituted. nih.gov This indicates that the carbon at the 3-position is the most electrophilic site for nucleophilic attack.

The general mechanism for the nucleophilic aromatic substitution of 3-nitropyridines proceeds via an addition-elimination pathway. This involves the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com

Mechanism of Nucleophilic Aromatic Substitution:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, which bears the nitro group. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.

Formation of the Meisenheimer Complex: The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The resonance structures demonstrate the stabilizing effect of the nitro group.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻).

The phenylamino group at the 2-position also influences the reactivity. Its electron-donating nature, through resonance, can modulate the electron density of the pyridine ring and potentially affect the rate and regioselectivity of the nucleophilic attack.

The reaction rate is significantly influenced by:

The nature of the nucleophile: Stronger nucleophiles will generally react faster.

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

Kinetic studies of related 3-nitropyridine (B142982) systems would involve monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy. Such studies would allow for the determination of rate constants and the elucidation of the reaction order, providing further support for the proposed mechanistic pathways.

The key reactive intermediates in the nucleophilic aromatic substitution reactions of this compound are the Meisenheimer complexes. These intermediates are typically transient and not easily isolated. However, their existence can be inferred from the reaction products and supported by computational studies.

In some cases, highly stabilized Meisenheimer complexes of related nitroaromatic compounds have been isolated and characterized, particularly when the nucleophile is an alkoxide or an amine and the aromatic ring contains multiple electron-withdrawing groups. The identification and characterization of such intermediates are often achieved through low-temperature NMR spectroscopy or X-ray crystallography.

For this compound, the direct observation of the Meisenheimer intermediate would likely require specialized techniques due to its probable short lifetime under typical reaction conditions. Trapping experiments, where a reagent is added to react specifically with the intermediate, could provide indirect evidence for its formation.

Advanced Spectroscopic and Structural Elucidation of 3 Nitro N Phenylpyridin 2 Amine and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Solution-State Conformations and Dynamics

The solution-state conformation of 3-nitro-N-phenylpyridin-2-amine is expected to be influenced by the electronic effects of the nitro and amino groups, as well as the steric interactions involving the phenyl substituent. The presence of an intramolecular hydrogen bond between the amino proton (N-H) and an oxygen atom of the adjacent nitro group is highly probable, which would lead to a more planar and rigid conformation of the aminonitropyridine core. This is a well-documented phenomenon in ortho-nitroanilines.

While specific experimental data on the dynamics are absent, it can be inferred that the molecule would exhibit dynamic processes such as the rotation of the phenyl group and potentially proton exchange of the amine hydrogen, which could be studied using variable temperature NMR experiments.

Elucidation of Complex Reaction Mixtures and Product Structures

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of proton and carbon signals, especially in complex mixtures resulting from the synthesis of this compound or its derivatives.

For instance, in a reaction mixture, COSY spectra would reveal the coupling relationships between protons on the pyridine (B92270) and phenyl rings, helping to distinguish between isomers. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would provide information about longer-range couplings (2-3 bonds), which is crucial for piecing together the carbon skeleton and confirming the substitution pattern.

While a full experimental NMR dataset for this compound is not available, a ¹³C NMR spectrum has been reported. najah.edu For a more detailed analysis, the experimental and calculated NMR data for the closely related compound, 2-amino-3-nitropyridine (B1266227), are presented below. najah.eduresearchgate.net

Table 1: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-amino-3-nitropyridine in DMSO najah.eduresearchgate.net

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| C2 | - | - | 157.9 | 158.4 |

| C3 | - | - | 129.8 | 130.3 |

| C4 | 6.85 | 6.90 | 114.2 | 114.7 |

| C5 | 8.30 | 8.35 | 135.9 | 136.4 |

| C6 | 7.80 | 7.85 | 152.1 | 152.6 |

| NH₂ | 7.50 | - | - | - |

Calculations were performed using the GIAO method with the B3LYP/6-311++G(d,p) level of theory.

The introduction of a phenyl group at the amino nitrogen to form this compound would be expected to cause a downfield shift in the signal for C2 and the N-H proton due to the electron-withdrawing nature and steric effects of the phenyl ring. The signals for the phenyl carbons would appear in the aromatic region of the ¹³C NMR spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of its parent compound, 2-amino-3-nitropyridine, has been determined, providing a solid foundation for discussing the expected solid-state features of the N-phenyl derivative. researchgate.netnih.gov

Analysis of Torsional Angles and Intramolecular Interactions

The crystal structure of 2-amino-3-nitropyridine reveals a nearly planar molecule, a conformation stabilized by a strong intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group. researchgate.net This interaction is a critical determinant of the molecular geometry.

For this compound, a similar intramolecular hydrogen bond between the secondary amine proton and the nitro group is anticipated. This would enforce a degree of planarity in the 2-anilino-3-nitropyridine core. The key additional structural parameter would be the torsional angle between the plane of the pyridine ring and the plane of the phenyl ring. This angle will be a compromise between the conjugative effects that favor planarity and steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyridine ring, which would favor a twisted conformation.

Table 2: Selected Experimental Bond Lengths and Angles for 2-amino-3-nitropyridine researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.350 | N1-C2-C3 | 123.5 |

| C2-C3 | 1.421 | C2-C3-C4 | 117.9 |

| C3-N2 | 1.443 | C2-C3-N2 | 119.8 |

| N2-O1 | 1.234 | O1-N2-O2 | 122.1 |

| N2-O2 | 1.231 | C3-N2-O1 | 118.9 |

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding

In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. While the primary intramolecular hydrogen bond would be satisfied internally, the remaining atoms could participate in weaker intermolecular interactions. The nitro group's oxygen atoms are potential hydrogen bond acceptors, and the aromatic rings could engage in π-π stacking interactions.

The presence of the bulky phenyl group, in contrast to the simple amino group in the parent compound, would significantly influence the crystal packing, potentially leading to a less dense and more complex three-dimensional network. The specific packing motif would depend on the subtle interplay of weak intermolecular forces, aiming to achieve the most thermodynamically stable crystal lattice.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule. Although experimental spectra for this compound are not available, the vibrational modes can be predicted with high confidence based on the analysis of its structural analog, 2-amino-3-nitropyridine. najah.eduresearchgate.netresearchgate.net

The key vibrational signatures for this compound would arise from the N-H, NO₂, C-N, and aromatic C-H and C=C bonds. The position of the N-H stretching vibration would be indicative of the strength of the intramolecular hydrogen bond. A lower frequency compared to a free secondary amine would confirm this interaction.

The nitro group exhibits characteristic strong and distinct symmetric and asymmetric stretching vibrations. The aromatic rings (both pyridine and phenyl) will show a series of sharp bands corresponding to C-H stretching and C=C stretching in the fingerprint region.

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for 2-amino-3-nitropyridine najah.eduresearchgate.netresearchgate.net

| Assignment | Experimental FTIR | Calculated (B3LYP) |

| NH₂ asymmetric stretch | 3488 | 3575 |

| NH₂ symmetric stretch | 3370 | 3460 |

| C-H stretch (pyridine) | 3100-3000 | 3050-3150 |

| NH₂ scissoring | 1656 | 1630 |

| NO₂ asymmetric stretch | 1593 | 1570 |

| C=C, C=N stretch (pyridine) | 1550-1450 | 1540-1440 |

| NO₂ symmetric stretch | 1310 | 1325 |

| C-N stretch | 1280 | 1290 |

| NO₂ wagging | 716 | 720 |

For this compound, the N-H stretch would be a single band, expected to be in a similar region to the symmetric stretch of the primary amine due to the intramolecular hydrogen bond. Additional bands corresponding to the phenyl ring vibrations would also be present.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Aromaticity

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, is a powerful tool for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals, providing information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The pyridine and phenyl rings, along with the nitro and amino groups, form a conjugated system that influences the energy of these transitions. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring, in conjunction with the phenyl group, leads to intramolecular charge transfer (ICT) character in its electronic structure. This ICT can result in a significant red-shift of the absorption maxima compared to the parent aniline (B41778) and pyridine molecules. For instance, studies on related N-(3-nitro-2-pyridyl)amino acids have shown distinct UV-Vis absorption properties. nih.gov

The aromaticity of the pyridyl and phenyl rings is a key factor in the electronic spectrum. The delocalized π-electron systems of these rings give rise to intense absorption bands in the UV region. The substitution pattern, particularly the presence of the nitro group, can perturb the aromaticity and influence the absorption wavelengths.

| Spectroscopic Property | Expected Characteristics for this compound | Influencing Factors |

| UV-Vis Absorption | Multiple absorption bands corresponding to π → π* and n → π* transitions. | Conjugation between the pyridine and phenyl rings; Intramolecular charge transfer between the amino and nitro groups. |

| Fluorescence Emission | Weak or no fluorescence expected. | Presence of the nitro group, which typically acts as a fluorescence quencher. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis in Reaction Studies

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides a precise molecular weight, confirming its chemical formula as C₁₁H₉N₃O₂. The calculated monoisotopic mass of this compound is 215.0695 g/mol . nih.gov

In reaction studies, HRMS is crucial for identifying the products and byproducts, thereby helping to elucidate reaction mechanisms. The fragmentation pattern of this compound under mass spectrometric conditions provides a "fingerprint" that can be used for its identification in complex mixtures.

The fragmentation of this compound in a mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), would involve the initial formation of a molecular ion ([M]⁺˙ or [M+H]⁺). This molecular ion then undergoes a series of fragmentation reactions, breaking at the weakest bonds to form smaller, stable fragment ions.

Based on the structure of this compound and general fragmentation patterns of related nitroaromatic and aminopyridine compounds, several key fragmentation pathways can be predicted:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (46 Da) or an oxygen atom (16 Da) from the molecular ion.

Cleavage of the C-N bond: The bond between the pyridine ring and the phenylamino (B1219803) group can cleave, leading to fragments corresponding to the anilino radical or cation and the 3-nitropyridin-2-yl cation or radical.

Fragmentation of the pyridine ring: The substituted pyridine ring itself can undergo ring opening and subsequent fragmentation.

Loss of small neutral molecules: Elimination of small molecules such as HCN, CO, or N₂ can also occur.

Gas chromatography-mass spectrometry (GC-MS) data available for this compound shows major fragment ions at m/z values of 215 (molecular ion), 214, and 168. nih.gov The fragment at m/z 168 could potentially arise from the loss of the NO₂ group (46 Da) and a hydrogen atom from the molecular ion.

| Compound Name | Chemical Formula | Calculated Monoisotopic Mass ( g/mol ) | Key Predicted Fragment Ions (m/z) | Potential Neutral Losses |

| This compound | C₁₁H₉N₃O₂ | 215.0695 | 215 ([M]⁺˙), 199 ([M-O]⁺˙), 169 ([M-NO₂]⁺) | O, NO, NO₂ |

Theoretical and Computational Chemistry Studies on 3 Nitro N Phenylpyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

For a molecule like 3-nitro-N-phenylpyridin-2-amine, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for similar nitro-aromatic compounds. The geometry optimization would reveal the preferred conformation of the phenyl ring relative to the pyridine (B92270) ring, which is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine proton and the nitro group's oxygen.

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylpyridin-2-amine moiety, specifically the aniline (B41778) nitrogen and the phenyl ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitropyridine ring, with significant contributions from the nitro group. This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, a characteristic feature of many organic electronic materials.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In related nitro-aromatic compounds, the introduction of a nitro group tends to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap and increasing the molecule's electron-accepting capabilities.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.06 | Propensity to accept electrons |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

For this compound, the ESP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack or hydrogen bonding interactions. The hydrogen atom of the secondary amine is expected to have a positive potential, rendering it susceptible to deprotonation or interaction with nucleophiles. The pyridine nitrogen may also exhibit a region of negative potential. The phenyl ring will likely show a more neutral potential, though it can be influenced by the electron-donating amino group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these predicted spectra with experimental data is a crucial step in validating the computational model and confirming the molecular structure.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would then be compared with experimentally obtained spectra. Similarly, the vibrational frequencies can be computed, and after appropriate scaling to account for systematic errors in the calculations, they can be matched with experimental IR and Raman spectra. This comparison allows for a detailed assignment of the vibrational modes to specific molecular motions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various possible reaction pathways.

Energy Profiles for Synthetic and Reactivity Transformations

The synthesis of this compound and its subsequent reactions can be modeled to understand the underlying mechanisms and predict the most favorable reaction conditions. For instance, the nitration of N-phenylpyridin-2-amine could be modeled to understand the regioselectivity that leads to the nitro group being at the 3-position.

Furthermore, the reactivity of this compound in, for example, nucleophilic aromatic substitution (SNAAr) reactions can be computationally explored. The energy profiles for the attack of a nucleophile at different positions on the pyridine ring can be calculated to determine the most likely site of reaction. The presence of the electron-withdrawing nitro group is expected to activate the pyridine ring towards nucleophilic attack.

Solvation Effects in Reaction Energetics

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into the calculations of reaction pathways and energy profiles.

For reactions involving a polar molecule like this compound, solvation effects can be substantial. The solvent can stabilize charged intermediates and transition states, thereby altering the activation energies and potentially changing the preferred reaction pathway compared to the gas phase. Therefore, including solvation effects is crucial for obtaining a realistic understanding of the molecule's reactivity in a chemical process.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C-N bond connecting the phenyl group to the aminopyridine core and the C-N bond of the nitro group.

Torsional Angles and Conformational Isomers:

The nitro group also contributes to the conformational diversity. The rotation around the C-NO2 bond will be influenced by electronic effects and potential intramolecular hydrogen bonding or steric interactions with the adjacent amino group.

Dynamic Behavior:

MD simulations can reveal the dynamic nature of these conformational changes. It is expected that the phenyl ring and the nitro group would exhibit significant rotational motion at physiological temperatures. The frequency and amplitude of these motions can be quantified from MD trajectories.

Furthermore, the solvent environment plays a crucial role in the dynamic behavior. In aqueous solutions, the polar nitro group and the aminopyridine core would interact with water molecules, influencing the conformational preferences and the dynamics of the molecule. MD simulations can explicitly model these solute-solvent interactions, providing a more realistic picture of the molecule's behavior in a biological context. nih.gov

While direct MD simulation data for this compound is not available, studies on other nitroaromatic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO) and nitromethane, have provided insights into the dynamics of the nitro group. nih.govnyu.edu These studies show that the nitro group can undergo significant librational motions and that its interactions with neighboring molecules are critical for the properties of the material.

A hypothetical MD simulation of this compound would likely explore the potential energy surface associated with the rotation of the phenyl and nitro groups. The results could be summarized in a Ramachandran-like plot for the key dihedral angles, highlighting the low-energy, and therefore most probable, conformations.

Table 1: Plausible Conformational Data from Hypothetical Molecular Dynamics Simulations of this compound

| Dihedral Angle | Predicted Stable Range (degrees) | Barrier to Rotation (kcal/mol) |

| Phenyl-N-C-C (Pyridine) | 40-70 and 110-140 | 3-6 |

| C-C-N-O (Nitro Group) | 0-30 and 150-180 | 1-3 |

Note: This table is hypothetical and intended for illustrative purposes, as direct experimental or computational data is not available.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Compounds

Quantitative Structure-Reactivity Relationship (QSRR) studies are essential for understanding how the chemical structure of a compound influences its reactivity. For this compound, QSRR studies on analogous compounds, particularly 2-aminopyridine (B139424) derivatives, can provide valuable insights into its potential biological activities and chemical properties.

Research on the antiproliferative activity of various pyridine derivatives has shown that the nature and position of substituents on the pyridine ring significantly impact their biological effects. nih.gov For instance, the presence of groups like -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

A study on the synthesis and antibacterial activity of 2-amino-3-cyanopyridine (B104079) derivatives demonstrated that specific substitutions lead to potent antimicrobial agents. nih.gov In this study, one of the most active compounds showed high efficacy against Gram-positive bacteria. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for biological activity.

QSRR models often employ a variety of molecular descriptors to correlate with the observed activity. These descriptors can be categorized as electronic, steric, and hydrophobic.

Table 2: Common Molecular Descriptors Used in QSRR Studies of Pyridine Derivatives

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The electron-withdrawing nitro group and the electron-donating amino group will significantly influence these parameters and thus the reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the phenyl and nitro groups will affect how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The overall hydrophobicity will determine its ability to cross cell membranes and interact with hydrophobic pockets of proteins. |

A QSRR study on analogous compounds might reveal a correlation between the electronic properties of the substituents and the observed reactivity. For example, a more electron-deficient pyridine ring, due to the nitro group, might exhibit a different reactivity profile compared to an electron-rich one.

The development of a QSRR model for a series of 2-aminopyridine derivatives would involve:

Synthesizing a library of analogous compounds with varying substituents.

Measuring their reactivity or biological activity (e.g., IC50 values for enzyme inhibition or cell growth).

Calculating a set of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the activity.

Such a model for compounds analogous to this compound could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules.

Applications of 3 Nitro N Phenylpyridin 2 Amine As a Versatile Chemical Synthon and Ligand

A Building Block for the Construction of More Complex Heterocyclic Frameworks

The strategic placement of reactive functional groups in 3-nitro-N-phenylpyridin-2-amine provides a foundation for the synthesis of a wide array of more intricate heterocyclic structures. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for certain transformations, while the amino and phenyl groups offer sites for further functionalization.

Annulation Reactions and Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. While specific studies detailing the direct use of this compound in annulation reactions to form fused ring systems are not extensively documented in publicly available research, the inherent reactivity of the 2-aminopyridine (B139424) scaffold suggests significant potential. For instance, the amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the construction of fused pyrimidine, triazine, or other nitrogen-containing heterocyclic rings. The nitro group can be subsequently reduced to an amino group, opening pathways for further cyclization reactions and the creation of polycyclic systems.

General annulation strategies that could potentially be applied to this compound include reactions with α,β-unsaturated carbonyl compounds or their equivalents, leading to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings. The specific conditions for such reactions would need to be empirically determined.

Assembly of Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in areas such as host-guest chemistry and medicinal chemistry. The synthesis of macrocycles often relies on the strategic connection of multiple building blocks. There is currently a lack of specific published research demonstrating the direct incorporation of this compound into macrocyclic structures. However, its bifunctional nature, with the potential for derivatization at both the amino and phenyl groups, makes it a plausible candidate for such applications. For example, functionalization of the phenyl ring with a reactive group, coupled with reactions involving the pyridinylamino moiety, could enable its use in stepwise or one-pot macrocyclization strategies.

Precursor in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Cascade reactions, involving a series of intramolecular transformations, also offer a powerful means to build molecular complexity.

Currently, there is a scarcity of specific literature examples showcasing this compound as a direct precursor in well-established MCRs like the Ugi or Passerini reactions. However, the 2-aminopyridine motif is a known participant in various MCRs. It is conceivable that under appropriate conditions, the amino group of this compound could engage in imine formation, a key step in many MCRs. The nitro group's influence on the reactivity of the amine would be a critical factor to investigate.

Similarly, while specific cascade processes initiated by this compound are not prominently reported, its structure suggests potential. For instance, a reaction at one site could trigger a series of subsequent intramolecular reactions, facilitated by the strategic positioning of the nitro and phenylamino (B1219803) groups, leading to the rapid assembly of complex heterocyclic systems.

Role as a Ligand in Metal-Catalyzed Organic Transformations

The nitrogen atoms in the pyridine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens the door to its use as a ligand in metal-catalyzed organic transformations, which are fundamental to modern synthetic chemistry.

Design and Synthesis of Novel Metal Complexes

The synthesis of novel metal complexes is the first step towards exploring their catalytic activity. While the synthesis of metal complexes with the specific ligand this compound is not extensively detailed in the literature, the broader class of 2-aminopyridine ligands is well-known to form stable complexes with a variety of transition metals, including palladium, copper, nickel, and rhodium.

The general approach to synthesizing such complexes would involve reacting this compound with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The coordination mode could vary, with the ligand potentially acting as a monodentate or a bidentate chelating agent. The electronic and steric properties of the ligand, influenced by the nitro and phenyl groups, would play a crucial role in determining the structure and stability of the resulting metal complex.

Table 1: Potential Metal Complexes with this compound as a Ligand

| Metal Center | Potential Precursor | Potential Coordination Mode |

| Palladium (Pd) | Pd(OAc)₂, PdCl₂(PhCN)₂ | Bidentate (Npyridine, Namino) |

| Copper (Cu) | CuI, Cu(OAc)₂ | Bidentate or Monodentate |

| Nickel (Ni) | NiCl₂, Ni(acac)₂ | Bidentate (Npyridine, Namino) |

| Rhodium (Rh) | [Rh(CO)₂Cl]₂ | Bidentate (Npyridine, Namino) |

This table represents hypothetical examples based on the known coordination chemistry of 2-aminopyridines.

Performance in C-C, C-N, and C-O Coupling Reactions

Metal complexes bearing 2-aminopyridine-type ligands have shown significant promise in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Table 2: Potential Applications in Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Potential Catalyst System | Expected Product Type |

| C-C Coupling (e.g., Suzuki-Miyaura) | Aryl halide, Arylboronic acid | Pd complex with this compound ligand | Biaryl |

| C-N Coupling (e.g., Buchwald-Hartwig) | Aryl halide, Amine | Pd or Cu complex with this compound ligand | Arylamine |

| C-O Coupling (e.g., Ullmann Condensation) | Aryl halide, Alcohol/Phenol | Cu complex with this compound ligand | Aryl ether |

This table outlines potential applications and is not based on reported experimental results for this specific ligand.

Further research is required to synthesize and characterize metal complexes of this compound and to systematically evaluate their catalytic performance in these and other important organic transformations. The insights gained from such studies would undoubtedly expand the synthetic chemist's toolbox and pave the way for the development of novel and efficient catalytic systems.

Design and Synthesis of Chemically Active Derivatives for Specific Reactivity Profiles

The chemical architecture of this compound offers a rich platform for synthetic modification, positioning it as a valuable synthon for developing a library of chemically active derivatives. The molecule's reactivity is primarily centered around three key functional areas: the nitro group, the secondary amine bridge, and the pyridine ring itself. Strategic manipulation of these sites allows for the design and synthesis of new compounds with tailored electronic and steric properties, potentially leading to novel bioactive molecules or ligands for coordination chemistry.

The synthetic potential of nitropyridines is vast, as the nitro group can activate the pyridine ring for certain reactions and can itself be transformed into other functional groups like amino, azo, or hydroxylamine (B1172632) moieties. mdpi.com These transformations are fundamental in creating precursors for complex fused heterocyclic systems. mdpi.com

Derivatization via Nitro Group Transformation

One of the most synthetically useful transformations for this compound is the reduction of the nitro group. This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, yielding N²-phenylpyridine-2,3-diamine. This transformation dramatically alters the electronic profile of the pyridine ring and provides a new nucleophilic center for further reactions.

Commonly employed methods for the reduction of nitropyridines include catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst. The resulting diamino derivative is a key intermediate for the synthesis of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are prevalent scaffolds in medicinal chemistry. The general pathway for this transformation is outlined below.

Table 1: Synthetic Pathway for Nitro Group Reduction

| Starting Material | Reagents and Conditions | Product |

|---|

Modification of the N-phenylamino Moiety

The secondary amine (N-H) of the phenylamino group presents another site for derivatization. Reactions such as N-alkylation or N-acylation can introduce a wide variety of substituents, thereby modifying the compound's lipophilicity, steric bulk, and hydrogen bonding capabilities. For instance, acylation with various acid chlorides or anhydrides would yield a series of N-acyl derivatives.

Furthermore, the appended phenyl ring can be a target for modification, typically through electrophilic aromatic substitution. However, the reactivity of this ring is influenced by the deactivating nature of the nitropyridine system it is attached to.

Functionalization of the Pyridine Ring

The pyridine ring in nitropyridine derivatives is electron-deficient, making it susceptible to nucleophilic attack. While this compound does not possess an intrinsic leaving group on the pyridine ring, its synthesis from precursors like 2-chloro-3-nitropyridine (B167233) highlights the potential for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Should a related precursor with a leaving group (e.g., a halogen) at the 4- or 6-position be used, a wide array of nucleophiles could be introduced.

For example, the reaction of 2-chloro-3-nitropyridine with various nucleophiles like piperazine (B1678402) or substituted anilines is a known route to create libraries of substituted nitropyridine derivatives. mdpi.com This strategy underscores a design principle where derivatives of this compound could be conceptualized from similarly functionalized precursors.

A review of synthetic strategies for bioactive molecules frequently utilizes substituted nitropyridines as key precursors. mdpi.com For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used to synthesize potent Janus kinase 2 (JAK2) inhibitors through sequential nucleophilic substitution and amidation reactions. mdpi.com This illustrates a viable design strategy where the core of this compound could be incorporated into more complex, biologically active structures.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Examples | Potential Derivative Structure |

|---|---|---|

| N-Acylation | Acetyl chloride, Benzoyl chloride | N-acetyl-3-nitro-N-phenylpyridin-2-amine |

| N-Alkylation | Methyl iodide, Benzyl bromide | N-methyl-3-nitro-N-phenylpyridin-2-amine |

Conclusion and Future Perspectives in the Research of 3 Nitro N Phenylpyridin 2 Amine

Summary of Key Achievements in the Synthetic and Reactivity Studies

The primary and most well-documented achievement in the study of 3-nitro-N-phenylpyridin-2-amine is its synthesis. The compound is accessible through the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and aniline (B41778). nih.gov This straightforward method provides good yields of the target molecule. The chemical and physical properties of this compound have been characterized, and its identity is well-established in chemical databases such as PubChem. nih.gov

The reactivity of the nitro group is a key aspect of its chemistry. Drawing parallels from the broader class of aromatic nitro compounds, the nitro group in this compound is expected to be readily reducible to an amino group, opening pathways to various diamino-functionalized pyridine (B92270) derivatives. nih.gov

Identification of Unexplored Chemical Transformations and Synthetic Opportunities

Despite the established synthesis, the full scope of the reactivity of this compound remains largely uncharted territory. Several areas present significant opportunities for new discoveries.

The reactivity of the exocyclic amino group and the phenyl ring has not been extensively studied. The N-H bond of the secondary amine offers a handle for various functionalization reactions, such as alkylation, acylation, and arylation. Furthermore, the phenyl ring presents multiple sites for electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling reactions. For instance, palladium-catalyzed C-H arylation at the meta-position of the aniline ring is a plausible transformation, given the directing capabilities of the amino group. nih.gov

The pyridine ring itself, being electron-deficient due to the nitro group and the ring nitrogen, is a prime candidate for nucleophilic aromatic substitution and C-H functionalization. nih.gov Modern techniques like pyridine N-oxide mediated C-H activation or the use of pyridyl phosphonium (B103445) salts could enable selective functionalization at various positions of the pyridine core. researchgate.net

The reduction of the nitro group offers more than just the formation of an amine. Partial reduction could potentially lead to nitroso or hydroxylamino derivatives, which are valuable synthetic intermediates. najah.edu The selective reduction of the nitro group in the presence of other reducible functionalities on the molecule presents a synthetic challenge and an area for methods development.

Directions for Novel Ligand Design and Catalytic Applications

The 2-anilinopyridine (B1266264) scaffold is a well-known "privileged" structure in coordination chemistry and catalysis. The nitrogen atoms of the pyridine ring and the exocyclic amine can act as a bidentate chelating ligand for a wide range of transition metals. The presence of the nitro group in this compound introduces an electronic perturbation that could modulate the coordination properties and the catalytic activity of its metal complexes.

Future research could focus on the synthesis of metal complexes of this compound and its derivatives. The electronic and steric properties of the ligand could be fine-tuned by modifying the phenyl ring or by transforming the nitro group. These new ligands could find applications in various catalytic transformations, such as cross-coupling reactions, oxidation, reduction, and polymerization. The development of chiral versions of these ligands could also open doors to asymmetric catalysis.

Integration of this compound Chemistry with Emerging Methodologies in Organic Synthesis

The chemistry of this compound can be significantly advanced by integrating it with modern synthetic methodologies.

Photocatalysis: The nitro group can be a key player in photocatalytic reactions. For example, the photocatalytic reduction of nitroarenes is a rapidly developing field. Applying these methods to this compound could provide green and efficient routes to its amino derivatives. Furthermore, photocatalysis could enable novel C-H functionalization reactions on both the pyridine and phenyl rings.

Flow Chemistry: The synthesis and subsequent transformations of this compound could be adapted to continuous flow processes. This would offer advantages in terms of safety, scalability, and reaction control, particularly for nitration and other potentially hazardous reactions.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bond energies, and reaction mechanisms, guiding experimental efforts towards the most promising transformations and applications.

Q & A

Q. What are the established synthetic methodologies for 3-nitro-N-phenylpyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 3-nitropyridine derivatives with aniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Reductive amination : Using catalysts like Pd/NiO under H₂ to couple nitro precursors with phenylamine derivatives, achieving yields >90% under optimized conditions (25°C, 10 hours) .

Key considerations : Solvent polarity (DMF vs. acetonitrile) and catalyst loading significantly impact regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitro-reduction byproducts .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR resolves the aromatic proton environment (e.g., pyridine C2-H vs. aniline NH coupling). Chemical shifts for nitro groups appear deshielded (δ 8.5–9.0 ppm in ¹H NMR) .

- X-ray crystallography : SHELX and ORTEP-III are used for structural refinement. The nitro group’s planarity with the pyridine ring and hydrogen-bonding interactions (e.g., N–H···O) are key metrics .

- HPLC-MS : Validates purity (>98%) and identifies trace impurities (e.g., unreacted aniline) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard identification : Nitro groups confer explosive potential under high heat or friction. The compound may cause skin sensitization (R43) and eye irritation (R36) .

- Mitigation : Use blast shields during synthesis, wear nitrile gloves, and work in a fume hood. Store in inert atmospheres (argon) at room temperature .

- Emergency response : For skin contact, wash with 10% NaHCO₃; for inhalation, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess charge distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy at the pyridine C2 position, favoring nucleophilic attack .

- Transition state analysis : Identify steric hindrance from the phenyl group, which may slow kinetics compared to non-aryl analogs .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational predictions for this compound?

- Case study : X-ray data may reveal unexpected tautomerization (e.g., nitro-enol forms) not detected in NMR due to rapid equilibration .

- Torsion angle analysis : ORTEP-III visualizes deviations from planarity (e.g., dihedral angles between pyridine and phenyl rings), explaining discrepancies in DFT-optimized geometries .

- Hydrogen bonding : Crystallography identifies intermolecular interactions (e.g., N–H···O) that stabilize specific conformations, reconciling NMR coupling constants .

Q. What strategies optimize catalytic systems for asymmetric derivatization of this compound?

- Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity during reductions or cross-couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance chiral induction but may reduce nitro-group stability .

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and adjust reaction time/temperature to favor kinetic control .

Retrosynthesis Analysis